[3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]methanol
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Overview
Description
[3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]methanol: is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxazole ring with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]methanol typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethoxy group. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride can form the oxime, which upon cyclization with acetic anhydride yields the oxazole ring. The final step involves the reduction of the oxazole derivative to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group in [3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products:
Oxidation: Formation of [3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]carboxylic acid.
Reduction: Formation of [3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex fluorinated compounds.
- Acts as a precursor for the development of novel materials with unique properties.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
- Utilized in the production of agrochemicals due to its stability and bioactivity.
- Employed in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
[4-(Trifluoromethoxy)phenyl]methanol: Similar structure but lacks the oxazole ring.
[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanol: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
[3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]ethanol: Similar but with an ethanol group instead of methanol.
Uniqueness: The presence of both the trifluoromethoxy group and the oxazole ring in [3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]methanol imparts unique chemical and physical properties. This combination enhances its stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)17-8-3-1-7(2-4-8)10-5-9(6-16)18-15-10/h1-5,16H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRWKCHKGWCTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CO)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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